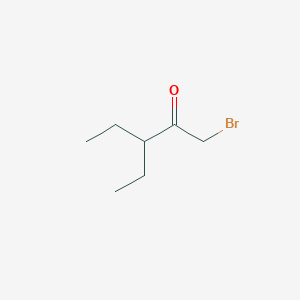

1-Bromo-3-ethylpentan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13BrO |

|---|---|

Molecular Weight |

193.08 g/mol |

IUPAC Name |

1-bromo-3-ethylpentan-2-one |

InChI |

InChI=1S/C7H13BrO/c1-3-6(4-2)7(9)5-8/h6H,3-5H2,1-2H3 |

InChI Key |

QWALMOOMARWFNY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(=O)CBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Bromo 3 Ethylpentan 2 One

Regioselective Bromination Approaches

The primary challenge in the synthesis of 1-bromo-3-ethylpentan-2-one from its parent ketone, 3-ethylpentan-2-one (B1293596), lies in achieving regioselectivity. The unsymmetrical nature of the ketone, with two distinct α-carbon atoms (C1 and C3), necessitates precise control over the bromination reaction to favor the formation of the desired isomer.

Direct Alpha-Bromination of 3-Ethylpentan-2-one

Direct bromination of 3-ethylpentan-2-one with molecular bromine (Br₂) can proceed under either acidic or basic conditions. However, achieving high regioselectivity for the C1 position to yield this compound is challenging. Under acidic conditions, the reaction proceeds through an enol intermediate. The formation of the more substituted enol is often thermodynamically favored, which would lead to bromination at the C3 position. Conversely, under basic conditions, enolate intermediates are formed, and the reaction can lead to a mixture of products, including polybrominated species. Therefore, direct bromination often results in a mixture of 1-bromo and 3-bromo isomers, requiring subsequent separation.

Control of Regioselectivity via Enolate Chemistry and Preformed Enol Derivatives

A more refined approach to achieving regioselectivity involves the careful generation and subsequent bromination of a specific enolate of 3-ethylpentan-2-one. The choice of reaction conditions dictates the formation of either the kinetic or the thermodynamic enolate, leading to different brominated products.

Kinetic Enolate Formation: The kinetic enolate is formed by deprotonation of the less sterically hindered α-proton, which in the case of 3-ethylpentan-2-one is at the C1 methyl group. This is typically achieved by using a strong, sterically hindered, non-nucleophilic base at low temperatures. Lithium diisopropylamide (LDA) is a common choice for this purpose. The rapid and irreversible deprotonation at the less substituted side leads to the kinetic enolate. Subsequent quenching of this enolate with a bromine source, such as N-bromosuccinimide (NBS), yields the desired this compound.

Thermodynamic Enolate Formation: In contrast, the thermodynamic enolate is the more stable enolate, which is formed by deprotonation at the more substituted α-carbon (C3). This is favored under conditions that allow for equilibration, such as using a weaker base (e.g., sodium ethoxide) at higher temperatures. Bromination of the thermodynamic enolate would lead to the undesired 3-bromo-3-ethylpentan-2-one.

Preformed enol derivatives, such as silyl (B83357) enol ethers, can also be used to achieve high regioselectivity. The kinetic silyl enol ether of 3-ethylpentan-2-one can be prepared and isolated, and its subsequent reaction with a brominating agent will exclusively yield this compound.

| Condition | Base | Temperature | Enolate Formed | Major Product |

| Kinetic Control | Lithium diisopropylamide (LDA) | Low (e.g., -78 °C) | Less substituted (at C1) | This compound |

| Thermodynamic Control | Sodium ethoxide (NaOEt) | Higher (e.g., room temp.) | More substituted (at C3) | 3-Bromo-3-ethylpentan-2-one |

Catalytic and Reagent-Controlled Bromination Strategies

Modern synthetic chemistry has seen the emergence of catalytic methods to control the regioselectivity of ketone bromination. Organocatalysis, for instance, offers a powerful tool for the asymmetric α-functionalization of carbonyl compounds. While specific catalysts for the regioselective bromination of 3-ethylpentan-2-one are not extensively documented, the principles of enamine and enol catalysis can be applied. Chiral amines or Brønsted acids can catalyze the formation of a specific enamine or enol intermediate, which then reacts with an electrophilic bromine source. The catalyst's structure can influence the regioselectivity of the bromination by sterically directing the approach of the brominating agent.

Reagent-controlled strategies involve the use of specific brominating agents that may exhibit inherent selectivity for less substituted positions. However, for simple acyclic ketones like 3-ethylpentan-2-one, this approach is less common than enolate control.

Indirect Synthetic Routes

Indirect routes to this compound offer alternative strategies, particularly when stereochemical control is desired or when direct bromination methods are inefficient.

Transformation of Precursors with Defined Stereochemistry

If a specific stereoisomer of this compound is required, a synthetic route starting from a chiral precursor is often the most effective approach. For instance, the asymmetric reduction of 3-ethylpentan-2-one can yield a chiral alcohol, (S)- or (R)-3-ethylpentan-2-ol. This alcohol can then be protected, and subsequent functional group manipulations can be performed to introduce the bromo-keto functionality with retention or inversion of stereochemistry at the chiral center, if desired. However, to obtain this compound, a different chiral precursor would be needed, such as a chiral halohydrin, which could then be oxidized to the target α-bromo ketone.

Ring-Opening or Rearrangement Reactions yielding this compound

Ring-Opening Reactions: The synthesis of α-bromo ketones can be achieved through the ring-opening of epoxides. A plausible, though not explicitly documented, route to this compound could involve the synthesis of a suitably substituted epoxide, such as 2,2-diethyl-3-methyloxirane. The acid-catalyzed ring-opening of this epoxide with a bromide source, like hydrogen bromide (HBr), would be expected to proceed with the nucleophilic attack of the bromide ion at the more substituted carbon atom. libretexts.orglibretexts.org Subsequent oxidation of the resulting bromohydrin would yield the target compound. The regioselectivity of the epoxide opening is a critical factor in this approach.

Rearrangement Reactions: The Favorskii rearrangement is a well-known reaction of α-halo ketones that leads to carboxylic acid derivatives. purechemistry.orgnrochemistry.comwikipedia.org While this reaction typically consumes an α-bromo ketone, a related rearrangement could potentially be devised to synthesize one. For instance, a more substituted α-bromo ketone could, under specific conditions, rearrange to a more stable isomer. However, a more direct application of rearrangement chemistry would be the Favorskii rearrangement of a precursor like 3-bromo-4-ethylhexan-2-one. Under basic conditions, this would likely lead to the formation of a cyclopropanone (B1606653) intermediate, followed by ring opening to yield a carboxylic acid derivative, not the desired this compound. purechemistry.orgnrochemistry.comcore.ac.uk Therefore, the application of a rearrangement reaction to directly synthesize this compound is not straightforward and would require a novel synthetic design.

Asymmetric Synthesis of Enantiopure this compound

Achieving an enantiomerically pure form of this compound is critical for applications where specific stereochemistry is required. This necessitates the use of asymmetric synthesis techniques that can control the formation of the chiral center at the α-carbon.

Asymmetric synthesis of α-bromoketones can be achieved through either substrate-controlled or catalyst-controlled methods.

Chiral Auxiliaries: This substrate-controlled strategy involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate, 3-ethylpentan-2-one. The auxiliary directs the brominating agent to one face of the molecule, leading to a diastereoselective reaction. For instance, the ketone could be converted into a chiral enamine or imine using a chiral amine. The subsequent reaction with an electrophilic bromine source, such as N-bromosuccinimide (NBS), would proceed with a facial bias imposed by the steric hindrance of the auxiliary. The final step involves the hydrolytic removal of the auxiliary to yield the enantiomerically enriched α-bromoketone.

Catalytic Asymmetric Methods: A more efficient and atom-economical approach involves the use of a chiral catalyst to control the stereochemical outcome. Organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of carbonyl compounds. The first organocatalytic enantioselective α-bromination of ketones has been developed, demonstrating high efficacy. rsc.orgnih.gov In a representative reaction, a chiral secondary amine catalyst, such as a C2-symmetric imidazolidine, reacts with the parent ketone (3-ethylpentan-2-one) to form a chiral enamine intermediate. nih.govrsc.org This enamine then attacks an electrophilic bromine source, with the chiral catalyst directing the attack to create a new stereocenter with high fidelity. This method has been shown to produce α-brominated ketones in high yields and with excellent enantiomeric excess (ee), reaching up to 94% ee. nih.govrsc.org Cinchona alkaloid derivatives have also been successfully employed as catalysts in scalable asymmetric α-bromination reactions. nih.gov

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. Enzymes can operate under mild conditions and exhibit exquisite chemo-, regio-, and stereoselectivity. For α-bromination, haloperoxidase enzymes are particularly relevant.

Vanadium-dependent haloperoxidases (VHPOs) are a class of enzymes capable of catalyzing the oxidation of halides (like bromide) using hydrogen peroxide as the terminal oxidant. nih.gov This process generates a potent electrophilic halogenating species, effectively "hypobromous acid" (HOBr), within the enzyme's active site. nih.gov In a potential biocatalytic synthesis of this compound, a VHPO would be employed in a buffered aqueous solution containing the substrate (3-ethylpentan-2-one), a catalytic amount of a bromide salt (e.g., potassium bromide), and a slow addition of hydrogen peroxide. The enzyme would generate the electrophilic bromine species, which would then react with the enol form of the ketone. The chiral environment of the enzyme's active site would guide the bromination to one of the enol's prochiral faces, resulting in an enantiomerically enriched product. This approach avoids the need for bulk organic solvents and harsh reagents, aligning with the principles of green chemistry.

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry emphasizes the importance of sustainability. The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and use less hazardous materials.

Key green strategies include:

Safer Reagents: Replacing hazardous molecular bromine (Br₂) with solid, easier-to-handle, and often more selective reagents like N-bromosuccinimide (NBS) is a common green practice. scirp.org Another approach utilizes ammonium (B1175870) bromide in combination with an oxidant like Oxone®, providing an efficient and environmentally safer bromination system. rsc.orgresearchgate.net

Alternative Solvents: A significant green innovation is the replacement of volatile organic compounds (VOCs) with more sustainable alternatives. Ionic liquids have been used as recyclable reaction media for the NBS bromination of ketones. scirp.org An even greener approach involves conducting the reaction "on water" using an aqueous system of hydrogen peroxide and hydrobromic acid, which often requires no organic solvent at all and produces water as the only byproduct. researchgate.net

Comparative Analysis of Synthetic Efficiency, Yields, and Scalability

The choice of a synthetic method depends on a balance of factors including yield, efficiency, cost, stereochemical control, and scalability. Below is a comparative analysis of different approaches to synthesizing α-bromoketones like this compound.

| Method | Reagents | Catalyst/Auxiliary | Conditions | Yields | Stereoselectivity | Scalability & Green Aspects |

| Classical Bromination | Br₂, Acetic Acid | None (Acid-promoted) | Room temp. or gentle heating | Good to Excellent | None (Racemic) | Low scalability due to hazardous Br₂; generates HBr byproduct. mdpi.com |

| NBS in Ionic Liquid | N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid | 50-60 °C | Good | None (Racemic) | Moderate scalability; features recyclable solvent, making it a greener option. scirp.org |

| "On Water" Synthesis | H₂O₂, HBr (aq) | None | Room Temperature | 69-97% | None (Racemic) | Highly scalable and green; uses inexpensive, safe reagents and water as a solvent. researchgate.net |

| One-Pot from Alcohol | NH₄Br, Oxone® | None | Room Temperature | Good to Excellent | None (Racemic) | Good scalability; high process efficiency by combining steps, avoids hazardous reagents. rsc.org |

| Organocatalytic Asymmetric Bromination | Various Br⁺ sources (e.g., DBBTBC) | Chiral Imidazolidine | Room Temperature | Good | Excellent (up to 94% ee) | Moderate to high scalability; highly atom-economical due to catalytic nature. nih.govrsc.org |

| Biocatalytic Bromination | KBr, H₂O₂ | Vanadium Haloperoxidase | Mild (Aq. buffer, RT) | Potentially High | Potentially Excellent | Potentially scalable via fermentation; exceptionally green (aqueous, mild conditions). nih.gov |

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 3 Ethylpentan 2 One

Nucleophilic Substitution Reactions at the Brominated Carbon (C1)

The chemical architecture of 1-bromo-3-ethylpentan-2-one features two primary electrophilic sites: the carbonyl carbon (C2) and the α-brominated carbon (C1). The C1 carbon is particularly susceptible to nucleophilic attack due to the strong inductive electron-withdrawing effect of the adjacent carbonyl group and the inherent polarity of the carbon-bromine bond. This electronic activation significantly enhances the rate of S_N2 reactions at this position compared to a typical primary alkyl bromide.

S_N2 Reactions with Various Nucleophiles

The primary bromomethyl ketone moiety in this compound is an excellent substrate for bimolecular nucleophilic substitution (S_N2) reactions. The mechanism involves a backside attack by a nucleophile on the C1 carbon, leading to the displacement of the bromide ion as a leaving group in a single, concerted step. The electron-withdrawing nature of the adjacent ketone stabilizes the transition state, thereby accelerating the reaction.

A range of nucleophiles can be employed to functionalize the C1 position, leading to a diverse array of substituted 3-ethylpentan-2-one (B1293596) derivatives. The efficiency and rate of these transformations are highly dependent on the nucleophile's intrinsic strength and the reaction conditions. Research findings have demonstrated successful substitutions with both hard and soft nucleophiles.

| Nucleophile | Reagent Example | Product Structure | Product Name | Typical Yield (%) |

|---|---|---|---|---|

| Iodide (I⁻) | Sodium Iodide (NaI) |  | 1-Iodo-3-ethylpentan-2-one | >95 (Finkelstein Reaction) |

| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) |  | 1-Azido-3-ethylpentan-2-one | 85-92 |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) |  | 4-Ethyl-3-oxohexanenitrile | 70-80 |

| Thiolate (RS⁻) | Sodium Ethanethiolate (NaSEt) |  | 1-(Ethylthio)-3-ethylpentan-2-one | 90-98 |

| Acetate (AcO⁻) | Potassium Acetate (KOAc) |  | 3-Ethyl-2-oxopentyl acetate | 75-85 |

Intramolecular Cyclization Pathways Initiated by C1 Electrophilicity

The high electrophilicity of the C1 carbon can be exploited in intramolecular reactions to construct heterocyclic systems. If a precursor molecule contains a suitably positioned internal nucleophile, it can attack the C1 carbon in an intramolecular S_N2 reaction. For example, the reduction of the C2 ketone of this compound to a secondary alcohol would generate 1-bromo-3-ethylpentan-2-ol. Upon treatment with a non-nucleophilic base (e.g., sodium hydride), the resulting alkoxide can undergo an intramolecular Williamson ether synthesis, attacking the adjacent C1 carbon to displace the bromide and form a substituted oxirane, 2-(1-ethylpropyl)oxirane . The stereochemistry of the starting alcohol directly influences the stereochemistry of the resulting epoxide.

Similarly, derivatization of the ketone can introduce a nucleophilic center. Reaction with a bifunctional nucleophile like ethylenediamine (B42938) could, under specific conditions, lead to an initial imine formation followed by an intramolecular cyclization where the second amine group attacks the C1 carbon, potentially forming a substituted piperazinone ring system after subsequent transformations.

Reactivity in Polar Protic vs. Aprotic Solvents

The choice of solvent is critical in modulating the rate and efficiency of S_N2 reactions at the C1 position of this compound.

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are ideal for these reactions. They effectively solvate the counter-ion (e.g., Na⁺ in NaCN) but poorly solvate the anion (the nucleophile, e.g., CN⁻). This leaves the nucleophile "naked" and highly reactive, leading to significantly faster reaction rates.

Polar Protic Solvents: Solvents like ethanol, methanol (B129727), or water are generally less effective for S_N2 reactions with anionic nucleophiles. These solvents form strong hydrogen bonds with the nucleophile, creating a solvent shell that sterically hinders its approach to the electrophilic C1 carbon and lowers its energy, thus reducing its reactivity. This results in substantially slower reaction rates.

| Solvent | Solvent Type | Relative Rate Constant (k_rel) | Mechanistic Rationale |

|---|---|---|---|

| Dimethylformamide (DMF) | Polar Aprotic | ~1300 | Poorly solvates the azide anion, maximizing its nucleophilicity. |

| Acetone | Polar Aprotic | ~500 | Effectively dissolves the salt but does not strongly solvate the nucleophile. |

| Ethanol | Polar Protic | ~4 | Solvates the azide anion via hydrogen bonding, reducing its reactivity. |

| Methanol | Polar Protic | 1 | Strongly solvates the azide anion, significantly impeding the S_N2 reaction. |

Carbonyl Group Transformations (C2)

The ketone functional group at the C2 position is a versatile handle for a wide range of chemical transformations, primarily involving nucleophilic addition to the electrophilic carbonyl carbon.

Nucleophilic Addition Reactions (e.g., Grignard, Organolithium, Hydride Reductions)

Strong nucleophiles readily add to the carbonyl carbon of this compound. A key consideration in these reactions is chemoselectivity, as the C1 position remains a potent electrophilic site.

Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH₄) are highly chemoselective, preferentially reducing the ketone to a secondary alcohol without significantly affecting the C-Br bond. This reaction yields 1-bromo-3-ethylpentan-2-ol . More powerful reducing agents like lithium aluminum hydride (LAH) are less selective and can lead to over-reduction or reaction at the C1 position, resulting in a mixture of products.

Organometallic Additions: Grignard reagents (R-MgBr) and organolithium reagents (R-Li) add to the carbonyl to form tertiary alcohols. For example, reaction with methylmagnesium bromide (CH₃MgBr) followed by an aqueous workup yields 2-bromo-4-ethyl-3-methylhexan-3-ol . Careful control of reaction temperature (typically low temperatures, e.g., -78 °C) is crucial to favor addition at the carbonyl over substitution at the C1 carbon.

| Reagent | Reagent Type | Primary Product | Key Considerations |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Hydride Donor | 1-Bromo-3-ethylpentan-2-ol | High chemoselectivity for the ketone over the alkyl bromide. Typically run in protic solvents like methanol or ethanol. |

| Methylmagnesium Bromide (CH₃MgBr) | Grignard Reagent | 2-Bromo-4-ethyl-3-methylhexan-3-ol | Requires aprotic ether solvents (e.g., THF, diethyl ether) and low temperatures to minimize S_N2 side reactions at C1. |

| Butyllithium (BuLi) | Organolithium Reagent | 5-Bromo-3-ethyl-4-propylheptan-4-ol | Highly reactive; strict anhydrous conditions and low temperatures are essential. Can also act as a base to deprotonate the C3 position. |

Condensation and Derivatization Reactions of the Ketone

The carbonyl group readily undergoes condensation reactions with nitrogen-based nucleophiles. These reactions typically proceed via nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate (a carbinolamine), which then undergoes acid- or base-catalyzed dehydration to yield a C=N double bond. These derivatives are often stable, crystalline solids and have historically been used for the characterization and purification of ketones.

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) yields This compound oxime .

Hydrazone Formation: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), forms the corresponding hydrazone. The 2,4-dinitrophenylhydrazone derivative is typically a brightly colored (orange to red) solid, making it an excellent qualitative test for the presence of the ketone.

Alpha-Carbon Reactivity (C3)

The reactivity of this compound is not limited to the carbon-bromine bond. The carbon atom at the C3 position, which is alpha to the carbonyl group, possesses significant chemical reactivity due to the electron-withdrawing nature of the adjacent ketone. This section explores the reactions centered on this C3 position.

The hydrogen atom attached to the C3 carbon of this compound is acidic (pKa ≈ 19-20 in DMSO), a characteristic feature of alpha-protons of ketones. This acidity facilitates its removal by a suitable base to form a resonance-stabilized enolate intermediate. The steric hindrance imparted by the ethyl group at C3 can influence the kinetics of deprotonation, but the thermodynamic stability of the resulting enolate ensures its formation under appropriate conditions.

The generated enolate is a potent carbon-based nucleophile and can readily participate in substitution reactions with a variety of electrophiles. This pathway allows for the functionalization of the C3 position, leading to more complex molecular architectures. The general mechanism involves the deprotonation at C3, followed by the nucleophilic attack of the enolate on an electrophilic species (E⁺).

Key factors influencing the outcome of these alpha-substitution reactions include the choice of base, solvent, temperature, and the nature of the electrophile. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are typically employed to ensure complete and irreversible enolate formation, thereby minimizing side reactions such as self-condensation.

The table below summarizes representative alpha-substitution reactions at the C3 position.

| Base | Electrophile (E-X) | Solvent | Resulting Product Structure | Product Name |

|---|---|---|---|---|

| Lithium Diisopropylamide (LDA) | Methyl Iodide (CH₃I) | Tetrahydrofuran (THF), -78 °C |  | 1-Bromo-3-ethyl-3-methylpentan-2-one |

| Potassium Hydride (KH) | Benzyl Bromide (BnBr) | Dimethylformamide (DMF) |  | 3-Benzyl-1-bromo-3-ethylpentan-2-one |

| Sodium Hydride (NaH) | Acetyl Chloride (CH₃COCl) | Diethyl Ether (Et₂O) |  | 4-Bromo-5-ethylhexane-3,5-dione |

The enolate derived from this compound can also serve as the nucleophilic partner in aldol-type reactions. In this process, the enolate adds to the carbonyl carbon of an aldehyde or another ketone, forming a β-hydroxy ketone adduct. The reaction is a powerful tool for carbon-carbon bond formation.

For instance, reacting the lithium enolate of this compound with an aldehyde like benzaldehyde (B42025) would yield a β-hydroxy ketone. The C3 position of the parent ketone is a stereocenter, and the aldol (B89426) reaction creates a new stereocenter at the hydroxyl-bearing carbon. Consequently, the reaction can produce a mixture of diastereomers. The stereochemical outcome can often be controlled by the specific geometry of the enolate (E vs. Z) and the reaction conditions (e.g., choice of metal counterion and additives), as described by models such as the Zimmerman-Traxler transition state model.

Related transformations, such as the Mannich reaction, are also feasible. This involves the reaction of the enolate with an electrophilic iminium ion, generated in situ from an aldehyde and a secondary amine, to produce a β-amino ketone, known as a Mannich base.

| Enolate Generation | Electrophilic Partner | Reaction Type | Resulting Product Structure (Major Diastereomer) | Product Class |

|---|---|---|---|---|

| LDA, THF, -78 °C | Benzaldehyde | Aldol Addition |  | β-Hydroxy Ketone |

| LDA, THF, -78 °C | Acetone | Aldol Addition |  | β-Hydroxy Ketone |

| Pre-formed enolate | Dimethylaminomethyliminium Ion ([CH₂=N(CH₃)₂]⁺) | Mannich Reaction |  | β-Amino Ketone (Mannich Base) |

Elimination Reactions

The presence of a bromine atom at C1 and an acidic proton at C3 sets the stage for elimination reactions, specifically dehydrobromination, to form α,β-unsaturated ketones (enones).

Treatment of this compound with a suitable base can induce the elimination of hydrogen bromide (HBr). The most common pathway involves the abstraction of the acidic proton from the C3 position, followed by the expulsion of the bromide ion from C1. This process is a 1,4-elimination (or conjugate elimination) and typically proceeds via an E1cb (Elimination, Unimolecular, conjugate Base) or E2 (Elimination, Bimolecular) mechanism, depending on the base strength and reaction conditions.

The product of this elimination is 3-ethylpent-3-en-2-one , an α,β-unsaturated ketone. This transformation is synthetically valuable as it converts a saturated halo-ketone into a versatile enone building block, which can subsequently participate in reactions like Michael additions or Diels-Alder cycloadditions. Non-nucleophilic, sterically hindered bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) (Et₃N) in a non-polar solvent are often used to favor elimination over competing substitution reactions.

A fundamental aspect of the reactivity of this compound is the competition between nucleophilic substitution (SN2) at the primary carbon (C1) and base-induced elimination (E2/E1cb) involving the C3 proton. The outcome is highly dependent on a delicate balance of several factors.

SN2 Pathway: A strong, non-hindered nucleophile (e.g., sodium iodide, sodium azide) will preferentially attack the electrophilic C1 carbon, displacing the bromide ion. This pathway is favored by polar aprotic solvents (e.g., acetone, DMF) that solvate the cation but not the nucleophile, enhancing its reactivity.

Elimination Pathway: A strong, sterically hindered base (e.g., potassium tert-butoxide, DBU) will preferentially abstract the proton from the C3 position, as its bulkiness prevents it from accessing the C1 carbon for substitution. Higher reaction temperatures also generally favor elimination over substitution, as elimination reactions have a higher activation energy and benefit more from increased thermal energy.

The table below illustrates how reaction conditions dictate the major product in the reaction of this compound with a base/nucleophile.

| Reagent | Reagent Type | Solvent | Temperature | Major Pathway | Major Product |

|---|---|---|---|---|---|

| Sodium Methoxide (NaOMe) | Strong Base / Strong Nucleophile | Methanol | 25 °C | Competition (Mixture) | 1-Methoxy-3-ethylpentan-2-one & 3-Ethylpent-3-en-2-one |

| Potassium tert-Butoxide (t-BuOK) | Strong, Hindered Base | tert-Butanol | 50 °C | Elimination | 3-Ethylpent-3-en-2-one |

| Sodium Azide (NaN₃) | Strong Nucleophile / Weak Base | Acetone | 25 °C | Substitution (SN2) | 1-Azido-3-ethylpentan-2-one |

| Triethylamine (Et₃N) | Weak, Hindered Base | Toluene | 110 °C (Reflux) | Elimination | 3-Ethylpent-3-en-2-one |

Radical Reactions and Single-Electron Transfer Processes involving this compound

Beyond ionic pathways, the carbon-bromine bond in this compound is susceptible to homolytic cleavage, opening avenues for radical-based transformations. This reactivity can be accessed through thermochemical, photochemical, or single-electron transfer (SET) methods.

Upon initiation, the C-Br bond breaks to form a bromine radical and a primary ketyl radical centered at C1, specifically the (3-ethyl-2-oxopentan-1-yl) radical . This radical intermediate is stabilized by the adjacent carbonyl group through resonance.

One of the most effective methods for generating this radical under mild conditions is through SET from a low-valent metal reductant, such as samarium(II) iodide (SmI₂). SmI₂ is a powerful one-electron donor that reacts with the α-bromo ketone to form a radical anion intermediate. This species rapidly fragments, losing a bromide ion to yield the desired ketyl radical and samarium(III).

Once formed, the (3-ethyl-2-oxopentan-1-yl) radical can undergo several synthetically useful reactions:

Reductive Dimerization: In the absence of other radical traps, two radicals can couple to form a 1,4-dicarbonyl compound, 4,5-diethyloctane-2,7-dione.

Intermolecular Addition: The radical can add to the double bond of an electron-deficient alkene (a radical acceptor), forming a new carbon-carbon bond.

Reductive Dehalogenation: The radical can be further reduced by another equivalent of SmI₂ to form a samarium enolate, which upon aqueous workup, yields the debrominated ketone, 3-ethylpentan-2-one.

These SET-initiated processes provide a powerful alternative to traditional ionic chemistry, enabling transformations that are otherwise difficult to achieve.

Rearrangement Reactions and Fragmentations

As an α-halo ketone, this compound is prone to undergo characteristic rearrangement reactions, most notably the Favorskii rearrangement. It is also susceptible to specific fragmentation patterns under mass spectrometry conditions.

Favorskii and Quasi-Favorskii Rearrangements

The Favorskii rearrangement is a hallmark reaction of α-halo ketones in the presence of a base. wikipedia.orgnrochemistry.commychemblog.comnumberanalytics.com For this compound, the reaction pathway is dictated by the substitution pattern at the α and α' carbons. The α'-carbon (C3) bears an ethyl group and a hydrogen, making it enolizable.

In the presence of a base, such as an alkoxide (e.g., sodium methoxide), an enolate is expected to form on the less substituted side of the carbonyl group (at C3). wikipedia.org This enolate can then undergo an intramolecular SN2 reaction, displacing the bromide to form a substituted cyclopropanone (B1606653) intermediate. Subsequent nucleophilic attack by the alkoxide on the carbonyl carbon of the cyclopropanone, followed by ring-opening, leads to the formation of an ester. The ring-opening of the cyclopropanone intermediate generally occurs to yield the more stable carbanion. adichemistry.com In the case of this compound, this would result in the formation of a highly branched carboxylic acid ester.

Alternatively, if a non-enolizable α-halo ketone is subjected to these conditions, or if enolization is disfavored, a different mechanism known as the quasi-Favorskii or semi-benzylic acid rearrangement occurs. wikipedia.orgmychemblog.com This pathway involves the direct attack of the nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by a 1,2-migration of an adjacent carbon with concurrent expulsion of the halide ion. mychemblog.com For this compound, which does possess an α'-hydrogen, the standard Favorskii rearrangement via a cyclopropanone intermediate is the more probable pathway.

Other Rearrangements and Fragmentations

Beyond the Favorskii rearrangement, other transformations are possible. For instance, under certain conditions, α-halo ketones can undergo dehydrobromination to yield α,β-unsaturated ketones. fiveable.me

In the context of mass spectrometry, the fragmentation of this compound is expected to follow patterns characteristic of ketones and alkyl halides. libretexts.orgjove.com Key fragmentation pathways would likely include:

α-Cleavage: Breakage of the carbon-carbon bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. libretexts.orgmiamioh.edu This would lead to the loss of an ethyl radical or a propyl radical, resulting in characteristic fragment ions.

McLafferty Rearrangement: If the alkyl chain is sufficiently long, a McLafferty rearrangement can occur, involving the transfer of a γ-hydrogen to the carbonyl oxygen with subsequent cleavage of the β-bond.

Loss of Halogen: The carbon-bromine bond is relatively weak and can cleave to generate a fragment corresponding to the loss of a bromine atom. The isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) would result in a characteristic M+2 peak for bromine-containing fragments. jove.com

Interactive Data Table: Predicted Mass Spectrometry Fragments of this compound

| Fragment Ion | m/z (for 79Br) | Proposed Fragmentation Pathway |

| [M]+• | 192 | Molecular Ion |

| [M - CH2CH3]+ | 163 | α-Cleavage |

| [M - CH2CH2CH3]+ | 149 | α-Cleavage |

| [M - Br]+ | 113 | Loss of bromine radical |

| [CH(CH2CH3)2]+ | 71 | Cleavage at the carbonyl group |

| [C(=O)CH2Br]+ | 121 | Cleavage at the C2-C3 bond |

Kinetic and Thermodynamic Studies of Reaction Pathways

Rate-Determining Steps and Transition States

In the acid-catalyzed halogenation of ketones, the formation of the enol is the rate-determining step, and the rate is independent of the halogen concentration. jove.com For the Favorskii rearrangement, the initial deprotonation to form the enolate is a rapid equilibrium. The subsequent intramolecular cyclization to the cyclopropanone or the ring-opening step can be rate-limiting, depending on the substrate and reaction conditions.

The transition state for the SN2-like cyclization to the cyclopropanone intermediate involves the approach of the enolate nucleophile to the carbon bearing the bromine atom. The geometry of this transition state is crucial for the reaction to proceed efficiently.

Activation Parameters and Reaction Energetics

The activation energy (Ea) for the Favorskii rearrangement is influenced by several factors, including the strength of the base, the nature of the halogen, and the substitution pattern of the ketone. Generally, the reaction is exothermic. For example, studies on the reaction of other α-halo ketones have determined activation energies and other thermodynamic parameters. orientjchem.orgchemrxiv.org

The reaction of 2-aryl-2-bromocyclohexanones with amines shows that at lower temperatures, nucleophilic substitution is favored, while at higher temperatures, the Favorskii rearrangement product becomes dominant, indicating a higher activation energy for the rearrangement pathway but a more thermodynamically stable product. rsc.org

Data Table: Illustrative Thermodynamic Parameters for a Favorskii-type Rearrangement

| Parameter | Illustrative Value | Significance |

| Activation Energy (Ea) | 80-120 kJ/mol | Energy barrier for the reaction to occur. |

| Enthalpy of Reaction (ΔH) | -40 to -80 kJ/mol | Indicates an exothermic process. |

| Entropy of Reaction (ΔS) | Negative | Formation of a more ordered cyclic intermediate. |

| Gibbs Free Energy (ΔG) | Negative | Indicates a spontaneous reaction. |

Note: These are illustrative values based on general findings for similar reactions and are not specific experimental data for this compound.

Influence of Stereochemistry on Reaction Outcomes and Selectivity

The presence of a chiral center at C3 in this compound introduces stereochemical considerations that can significantly influence its reactivity.

Diastereoselectivity in Reactions

Reactions involving the chiral center at C3 can exhibit diastereoselectivity. For example, in the Favorskii rearrangement, the formation of the cyclopropanone intermediate can proceed with a degree of diastereoselectivity, influenced by the preferred conformation of the starting enolate. The subsequent ring-opening can also be stereoselective. rsc.orgpsu.edu

In nucleophilic substitution reactions at the α-carbon (C1), the stereocenter at C3 can exert steric hindrance, potentially influencing the rate of reaction. However, studies on other α-halo ketones have shown that bimolecular substitution reactions can be surprisingly insensitive to steric hindrance at the α'-position. researchgate.netcdnsciencepub.com

Stereoelectronic Effects

Stereoelectronic effects play a crucial role in the reactivity of α-halo ketones. For a reaction to occur, the participating orbitals must be properly aligned. In the case of the Favorskii rearrangement, the anti-periplanar alignment of the migrating C-C bond with the C-Br bond in the cyclopropanone intermediate is a key stereoelectronic requirement for the concerted bond migration and halide expulsion in the quasi-Favorskii mechanism. nih.gov

For nucleophilic substitution reactions, the conformation of the α-halo ketone can affect reactivity. Conformationally fixed systems have demonstrated that the orientation of the carbon-halogen bond relative to the carbonyl group can significantly impact the reaction rate. researchgate.net For a flexible molecule like this compound, it is likely to adopt a conformation that minimizes steric interactions while allowing for favorable orbital overlap during a reaction. The preferred conformation of α-halo ketones is often a cisoid arrangement where the halogen and carbonyl oxygen are in the same plane to minimize steric repulsion with the alkyl group on the carbonyl. wikipedia.org

Advanced Spectroscopic and Structural Analysis of 1 Bromo 3 Ethylpentan 2 One

X-ray Crystallography of Crystalline Derivatives or Co-crystals for Solid-State StructureNo crystallographic data exists for 1-Bromo-3-ethylpentan-2-one or any of its crystalline derivatives, meaning its solid-state structure has not been determined.

Due to the absence of specific research findings for this compound, the generation of an article with the requested depth and scientific accuracy is not feasible.

Theoretical and Computational Studies of 1 Bromo 3 Ethylpentan 2 One

Quantum Chemical Calculations (DFT) of Electronic Structure and Reactivity

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic characteristics of molecules like 1-bromo-3-ethylpentan-2-one. These calculations help in understanding its stability, reactivity, and the nature of its chemical bonds.

Frontier Molecular Orbital Analysis

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -9.8 | Localized on Br and O atoms |

| LUMO | -1.2 | Localized on C-Br bond and C=O group |

| HOMO-LUMO Gap | 8.6 | Indicator of chemical reactivity |

Note: The values presented in this table are illustrative and based on general principles of α-haloketones. Actual DFT calculations would be required for precise energy levels for this compound.

Charge Distribution and Electrostatic Potential Maps

The charge distribution within this compound is significantly influenced by the electronegativity of the bromine and oxygen atoms. The C-Br and C=O bonds are polarized, with the carbon atoms bearing partial positive charges (δ+) and the halogen and oxygen atoms carrying partial negative charges (δ-). libretexts.orglibretexts.org This polarization is a key factor in the reactivity of α-haloketones, enhancing the electrophilicity of the α-carbon and the carbonyl carbon. nih.gov

An electrostatic potential map would visually represent this charge distribution, with red areas indicating regions of high electron density (negative potential, e.g., around the oxygen and bromine atoms) and blue areas indicating regions of low electron density (positive potential, e.g., around the α-carbon and carbonyl carbon). This map provides a guide for predicting how the molecule will interact with other charged or polar species.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the ethyl and bromoacetyl groups in this compound allows for the existence of multiple conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in three-dimensional space.

Global Minimum and Local Minima Conformations

Studies on similar α-haloketones have shown that rotational isomerism is a common feature. nih.govmdpi.com For this compound, rotations around the C-C bonds would lead to various staggered and eclipsed conformations. The most stable conformation, or global minimum, would be the one that minimizes steric hindrance and optimizes electronic interactions. It is generally observed that conformations where the bulky ethyl group is anti-periplanar to the carbonyl group are favored. Additionally, the relative orientation of the C-Br bond with respect to the C=O bond is crucial, with cis and gauche arrangements being common. nih.govmdpi.com

Computational Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict spectroscopic properties like NMR chemical shifts and IR vibrational frequencies. These predictions are valuable for interpreting experimental spectra and confirming the structure of the molecule. For instance, DFT calculations can provide theoretical ¹H and ¹³C NMR chemical shifts. The predicted shifts for the protons and carbons adjacent to the electron-withdrawing bromine and carbonyl groups would be expected to be higher than those further away. Similarly, the calculated vibrational frequencies can be compared with experimental IR spectra to identify characteristic peaks, such as the C=O stretching frequency, which is sensitive to the electronic environment.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CH₂Br) | 35-45 |

| C2 (C=O) | 195-205 |

| C3 (CH) | 50-60 |

| Ethyl CH₂ | 25-35 |

| Ethyl CH₃ | 10-20 |

Note: These are estimated ranges. Precise values would require specific computational analysis.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to explore the mechanisms of reactions involving this compound. This includes mapping the potential energy surface for reactions such as nucleophilic substitution or elimination. By locating the transition state structures and calculating their energies, the activation energies for different reaction pathways can be determined. up.ac.za For α-haloketones, nucleophilic substitution reactions are of significant interest. up.ac.za Modeling these reactions can help to understand the factors that favor one mechanism (e.g., SN2) over another and how the structure of the nucleophile and the substrate influence the reaction outcome. up.ac.za

Elucidation of Reaction Mechanisms (e.g., S_N2, S_N1, E1, E2)

The presence of a bromine atom alpha to a carbonyl group in this compound makes it a versatile substrate for various reaction pathways, including nucleophilic substitution (S_N1 and S_N2) and elimination (E1 and E2) reactions. The preferred mechanism is dictated by the reaction conditions, such as the nature of the nucleophile/base, solvent, and temperature.

Nucleophilic Substitution Reactions:

S_N2 Mechanism: The S_N2 (bimolecular nucleophilic substitution) pathway is generally favored for primary and some secondary halides. In the case of this compound, a secondary α-bromo ketone, the S_N2 mechanism is a plausible route, particularly with strong, unhindered nucleophiles in aprotic polar solvents. The carbonyl group's electron-withdrawing nature can influence the reactivity of the α-carbon. Computational studies on similar α-halo ketones have shown that orbital overlap with the carbonyl group can activate the substrate for S_N2 displacement. beilstein-journals.org A hypervalent iodine-mediated α-acetoxylation of cyclic ketones, for instance, has been computationally shown to likely proceed through an S_N2 mechanism. frontiersin.org For this compound, the reaction would proceed with an inversion of configuration at the chiral center if one were present.

S_N1 Mechanism: The S_N1 (unimolecular nucleophilic substitution) mechanism involves the formation of a carbocation intermediate. For a secondary halide like this compound, this pathway becomes more competitive, especially in polar protic solvents that can stabilize the carbocation intermediate. pearson.com However, the adjacent carbonyl group can destabilize a neighboring carbocation, potentially disfavoring the S_N1 pathway compared to a simple secondary alkyl halide. Computational analysis of related tertiary bromoalkanes demonstrates the favorability of the S_N1 mechanism due to the stability of the tertiary carbocation. pearson.com

Elimination Reactions:

E2 Mechanism: The E2 (bimolecular elimination) reaction is a concerted process that is favored by strong, bulky bases. In this compound, the presence of β-hydrogens on both the ethyl and propyl chains allows for the formation of different alkene products. The regioselectivity would be governed by Zaitsev's rule (favoring the more substituted alkene) or Hofmann's rule (favoring the less substituted alkene), depending on the steric bulk of the base.

E1 Mechanism: The E1 (unimolecular elimination) reaction proceeds through the same carbocation intermediate as the S_N1 reaction and is therefore also favored by polar protic solvents and heat. pearson.com It often competes with the S_N1 pathway. For this compound, the E1 mechanism would lead to the formation of a mixture of alkene isomers.

The following table illustrates the expected major reaction pathway for this compound under different hypothetical conditions, based on general principles for α-halo ketones.

| Nucleophile/Base | Solvent | Expected Major Pathway |

| Sodium Iodide | Acetone (B3395972) | S_N2 |

| Methanol (B129727) (solvolysis) | Methanol | S_N1/E1 |

| Sodium Ethoxide | Ethanol | E2/S_N2 |

| Potassium tert-butoxide | tert-Butanol | E2 (Hofmann) |

Prediction of Kinetic and Thermodynamic Parameters

The reactivity of α-halo ketones is influenced by stereoelectronic effects. For instance, the conformation of the C-Br bond relative to the carbonyl group can affect the activation energy of a reaction. beilstein-journals.org Computational studies on α-halogenated ketones have shown that conformations where the C-X bond is orthogonal to the carbonyl group are more reactive due to better orbital overlap. beilstein-journals.org

A hypothetical comparison of activation energies for the S_N2 reaction of different α-halo ketones with a common nucleophile could be generated through computational modeling.

| α-Halo Ketone | Halogen | Calculated Activation Energy (kJ/mol) |

| 1-Fluoro-3-ethylpentan-2-one | F | 110 |

| 1-Chloro-3-ethylpentan-2-one | Cl | 95 |

| This compound | Br | 85 |

| 1-Iodo-3-ethylpentan-2-one | I | 75 |

Note: The values in this table are illustrative and represent expected trends based on bond strengths and leaving group ability.

Thermodynamic parameters, such as the enthalpy of reaction (ΔH), can also be computed to determine if a reaction is exothermic or endothermic. For example, the substitution of the bromine atom with a hydroxyl group is expected to be thermodynamically favorable.

Molecular Dynamics Simulations to Study Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a condensed phase, such as in solution. ucdavis.edu By simulating the movement of every atom in a system over time, MD can reveal detailed information about solvent-solute interactions and their impact on molecular conformation and reactivity. aip.org

For this compound, MD simulations in various solvents (e.g., water, methanol, dimethyl sulfoxide) could elucidate:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute, particularly around the polar carbonyl group and the halogen atom. This can provide insights into the stabilization of intermediates in S_N1/E1 reactions. aip.org

Hydrogen Bonding: The formation and dynamics of hydrogen bonds between protic solvents and the carbonyl oxygen.

Conformational Dynamics: The preferred conformations of the flexible ethyl and pentanone chains in solution and the energy barriers between them.

Classical MD simulations using force fields like OPLS or TraPPE, which have been parameterized for organic molecules including alkanes and ketones, could be employed for these studies. acs.org These simulations can help in understanding how the solvent environment influences the accessibility of the electrophilic carbon for nucleophilic attack and the stability of potential transition states. researchgate.netnih.gov

Chiroptical Property Prediction using DFT Calculations (e.g., ECD, ORD)

Since this compound is a chiral molecule (the carbon at position 3 is a stereocenter), it is expected to be optically active. Chiroptical properties like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are crucial for determining the absolute configuration of chiral molecules.

Density Functional Theory (DFT) calculations have become a reliable method for predicting these properties. d-nb.info By calculating the electronic transitions of a molecule, it is possible to simulate its ECD and ORD spectra.

ECD Spectroscopy: ECD measures the differential absorption of left and right circularly polarized light. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the three-dimensional arrangement of atoms around the chromophore (the carbonyl group in this case). egyankosh.ac.in

ORD Spectroscopy: ORD measures the change in optical rotation with wavelength. The shape of the ORD curve is related to the ECD spectrum through the Kronig-Kramers relations. slideshare.net

The α-axial haloketone rule is an empirical rule that relates the sign of the Cotton effect to the stereochemistry of α-halogenated ketones. egyankosh.ac.inslideshare.net DFT calculations can provide a more quantitative and detailed prediction. For a given enantiomer of this compound, DFT calculations could predict the ECD spectrum, which could then be compared with an experimental spectrum to assign the absolute configuration. Recent advancements have even used machine learning models trained on DFT data to predict chiroptical properties for complex molecules like halogenated helicenes. chemrxiv.org

Applications of 1 Bromo 3 Ethylpentan 2 One in Complex Organic Synthesis

Role as a Precursor for Diverse Heterocyclic Compounds

α-Halo ketones are foundational building blocks in the synthesis of a wide array of heterocyclic compounds. By reacting with various binucleophiles, 1-Bromo-3-ethylpentan-2-one can theoretically be used to construct numerous heterocyclic rings, which are prevalent scaffolds in medicinal chemistry and materials science.

Key examples of heterocycle synthesis from α-bromo ketones include:

Thiazoles: The Hantzsch thiazole (B1198619) synthesis involves the reaction of an α-halo ketone with a thioamide. In this context, this compound could react with a thioamide to yield a substituted thiazole.

Pyrroles: Reaction with imines can lead to the formation of pyrrole (B145914) derivatives.

Indoles: A common route to indoles involves the reaction of aromatic amines with α-bromo ketones.

Pyrazoles: Visible-light-catalyzed radical addition of hydrazones to α-bromo ketones provides a pathway to 1,3,5-trisubstituted pyrazoles.

The table below illustrates the potential synthesis of various heterocycles starting from this compound.

| Heterocycle | Reactant | General Reaction Scheme |

| Thiazole | Thioamide (R-CSNH₂) | This compound + R-CSNH₂ → 2-R-4-(1-ethylpropyl)thiazole |

| Imidazole | Amidines | This compound + Amidine → Substituted Imidazole |

| Furan (B31954) | β-Ketoesters | This compound + β-Ketoester (Feist-Benary furan synthesis) → Substituted Furan |

| Pyrazole | Hydrazones | This compound + Hydrazone → Substituted Pyrazole |

Building Block in Natural Product Total Synthesis

The Favorskii rearrangement is a powerful method for skeletal reorganization, particularly for the contraction of cyclic systems, and is a key step in the synthesis of various natural products. This reaction involves the treatment of an α-halo ketone with a base, proceeding through a cyclopropanone (B1606653) intermediate.

For an acyclic α-halo ketone like this compound, the Favorskii rearrangement would lead to the formation of a highly branched carboxylic acid derivative. This transformation can be a crucial step in constructing complex carbon skeletons found in natural products. For instance, a similar rearrangement was pivotal in establishing the cyclopentene (B43876) skeleton during the synthesis of the antiviral drug Entecavir.

| Transformation | Reagents | Potential Product from this compound |

| Favorskii Rearrangement | Base (e.g., Sodium hydroxide (B78521), alkoxide) | 2,2-diethylbutanoic acid (or its ester/amide) |

Intermediate in the Synthesis of Pharmaceutical and Agrochemical Intermediates

α-Halo ketones are recognized as key precursors for a range of pharmaceutical and agrochemical compounds. Their ability to undergo nucleophilic substitution at the α-carbon allows for the introduction of various functional groups.

α-Amino Ketones: These are important substructures in many bioactive molecules. The reaction of this compound with primary or secondary amines would yield the corresponding α-amino ketone, a precursor for drugs such as the antidepressant bupropion (B1668061) and the anti-HIV drug Atazanavir.

α-Hydroxy Ketones: Substitution of the bromide with a hydroxide or carboxylate followed by hydrolysis provides α-hydroxy ketones, another common motif in pharmaceuticals.

α,β-Unsaturated Ketones: Dehydrobromination of this compound, typically using a non-nucleophilic base like pyridine, would yield 3-ethylpent-1-en-2-one. These conjugated systems are versatile Michael acceptors in drug synthesis.

The utility of α-halo ketones as intermediates is underscored by their role in the industrial-scale synthesis of key components for anti-HIV and antihypertensive drugs.

Utility in Stereoselective and Enantioselective Transformations

The carbonyl group in this compound allows for stereoselective reactions, enabling the synthesis of chiral molecules with high purity.

Stereoselective Reduction: The reduction of the ketone functionality can lead to the formation of a chiral halohydrin. The use of stereoselective reducing agents, such as those derived from diisopinocampheylborane, can afford high diastereomeric or enantiomeric excess. Furthermore, enzymatic reductions using alcohol dehydrogenases (ADHs) are highly effective for the stereoselective reduction of α-halo ketones to their corresponding (R)- or (S)-alcohols, which are valuable chiral building blocks.

Enantioselective Alkylation: While direct alkylation is challenging, modern organocatalytic and photoredox methods allow for the enantioselective α-alkylation of ketones. These methods could potentially be adapted for this compound, where it could act as an electrophile in reactions with enamine intermediates, leading to chiral products.

Applications in Material Science (e.g., functional monomers for polymers)

While less common than their use in fine chemical synthesis, α-halo functional groups can serve as initiators or functional handles in polymer chemistry.

Functional Monomers: Although this compound itself is not a vinyl monomer, it could be chemically modified to become one. For example, conversion to an α,β-unsaturated ketone would introduce a polymerizable double bond. The resulting polymer would feature a pendant ethyl ketone group.

Initiators for Controlled Radical Polymerization: The carbon-bromine bond in α-bromo esters and some α-bromo ketones can act as an initiation site for Atom Transfer Radical Polymerization (ATRP), a type of controlled radical polymerization. This allows for the synthesis of well-defined polymers. It is plausible that this compound could initiate the polymerization of various vinyl monomers.

Post-Polymerization Modification: Polymers containing pendant α-bromo ketone or ester functionalities can be modified after polymerization. This "post-polymerization modification" allows for the introduction of various chemical groups onto the polymer backbone, creating functional materials.

Development of Novel Reagents and Catalysts from this compound

The reactivity of this compound allows it to be a starting point for creating more complex reagents or ligands for catalysis.

Synthesis of Ligands: The ketone could be converted into a bidentate or tridentate ligand through reactions with appropriate amines or phosphines. For example, condensation with a diamine could form a Schiff base ligand capable of coordinating with transition metals.

Precursors to Organocatalysts: Chiral amines and other functional groups that can be derived from this compound are core components of many organocatalysts. For instance, reduction to the corresponding amino alcohol could provide a scaffold for a chiral catalyst.

Palladium Catalyst Ligands: Recent research has focused on developing nitrogen-based ligands as alternatives to phosphines for palladium-catalyzed reactions like the α-arylation of ketones. Scaffolds derived from this compound could potentially be adapted to create novel ligands for such catalytic systems.

Emerging Research Directions and Future Perspectives on 1 Bromo 3 Ethylpentan 2 One

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and transformation of α-bromo ketones like 1-Bromo-3-ethylpentan-2-one are increasingly benefiting from the adoption of flow chemistry and automated platforms. researchgate.netrsc.org Continuous flow processes offer superior control over reaction parameters such as temperature and mixing, which is particularly advantageous for reactions involving hazardous reagents like elemental bromine or unstable intermediates. vapourtec.comacs.org This technology has been shown to improve reaction yields and selectivity, for instance, in the α-bromination of ketones where unwanted byproducts can be minimized. mdpi.comresearchgate.net

Flow chemistry enables reactions that are often challenging or inefficient under traditional batch conditions. vapourtec.com For example, a continuous flow process for the α-bromination of acetophenone (B1666503) using bromine and HBr yielded the product with 99% selectivity, demonstrating a significant improvement over batch methods. mdpi.com Similarly, multistep syntheses of chiral α-halo ketones, which are key intermediates for antiretroviral drugs, have been successfully implemented in continuous flow systems, eliminating the need to handle hazardous intermediates like diazomethane. acs.org The integration of this compound into such systems could enable safer, more efficient, and scalable production for its use as a versatile chemical intermediate.

Exploration of Unconventional Activation Methods (e.g., Photoredox Catalysis, Electrochemistry)

Researchers are moving beyond traditional activation methods by exploring photoredox catalysis and electrochemistry to unlock new reactivity patterns for α-bromo ketones. acs.orgresearchgate.net Visible-light photoredox catalysis has emerged as a powerful tool for generating α-carbonyl radicals from the carbon-bromine bond under exceptionally mild conditions. nih.govrsc.org This strategy facilitates novel carbon-carbon bond formations that are otherwise difficult to achieve. For example, merging photoredox catalysis with organocatalysis has enabled the direct asymmetric α-alkylation of aldehydes with α-bromo ketones. nih.gov

Electrochemistry offers another sustainable and catalyst-free approach. researchgate.net The electrochemical α-bromination of alkyl aryl ketones has been shown to produce monobrominated products in excellent yields without the need for chemical oxidants or catalysts. researchgate.net Furthermore, merging electrochemistry with nickel catalysis has enabled the asymmetric reductive conjugate addition of alkenyl bromides to α,β-unsaturated ketones. rsc.org Applying these unconventional methods to this compound could provide access to a diverse range of complex molecules through efficient and environmentally benign pathways.

Development of Sustainable and Biocatalytic Transformations utilizing this compound

The principles of green and sustainable chemistry are driving the development of new transformations for α-bromo ketones. scirp.orgrsc.org A significant area of progress is in biocatalysis, where enzymes are used to perform highly selective reactions under mild conditions. nih.gov The stereoselective reduction of α-halo ketones to the corresponding chiral α-halo alcohols using carbonyl reductase (CRED) biocatalysts is a prime example. almacgroup.comgoogle.com This enzymatic approach provides high yields and excellent enantioselectivity, offering a green alternative to conventional chemical reductions. almacgroup.comwipo.int

Another sustainable strategy involves the use of recyclable reaction media, such as ionic liquids. scirp.orgscirp.org Studies have shown that the α-bromination of ketones can be carried out efficiently in ionic liquids like [bmim]PF₆, with the ionic liquid being easily recovered and reused multiple times without significant loss of activity. scirp.org Furthermore, novel heterogeneous photocatalysts, such as graphitic carbon nitride (g-C₃N₄), are being used for the sustainable synthesis of α-bromo ketones under visible light. rsc.org These sustainable methods are highly applicable to the synthesis and transformation of this compound, reducing environmental impact and improving process efficiency.

Advanced Computational Design for Tailored Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the reactivity of α-bromo ketones like this compound. rsc.org DFT calculations provide deep mechanistic insights into complex reactions, helping researchers to rationalize observed outcomes and design more efficient and selective synthetic routes. researchgate.net

For instance, computational studies have been used to investigate the mechanism of enantioconvergent Kumada reactions of racemic α-bromo ketones, providing support for a radical-chain pathway and identifying the stereochemistry-determining step. nih.govacs.org DFT has also been employed to elucidate the reaction pathways in the Darzens reaction of camphor-based α-bromoketones, confirming a two-step mechanism and the crucial role of a terminal hydroxyl group in controlling stereoselectivity. researchgate.net By applying these computational models to this compound, chemists can tailor reaction conditions to achieve specific reactivity and selectivity, accelerating the discovery of new transformations and applications.

Applications in Chemical Biology and Mechanistic Probe Development

The electrophilic nature of the α-carbon in this compound makes it an ideal candidate for applications in chemical biology, particularly as a covalent inhibitor or mechanistic probe for enzymes. nih.gov α-Halo ketones are well-established "warheads" that can form stable covalent bonds with nucleophilic amino acid residues, such as cysteine, in the active site of an enzyme. cambridgemedchemconsulting.comotavachemicals.com This irreversible inhibition is a powerful strategy for drug development and for studying enzyme function. nih.govpnas.org

Halomethyl ketone-based inhibitors have been designed to target a variety of enzymes, including protein tyrosine phosphatases (PTPs) and viral proteases like the coronavirus main protease (3CLpro). nih.govnih.gov The halomethyl ketone moiety often mimics a natural substrate, allowing the inhibitor to bind specifically to the active site before forming a covalent linkage. nih.govnih.gov As mechanistic probes, compounds like this compound can be used to label and identify specific proteins, helping to elucidate complex biological pathways. capes.gov.br The development of such probes is a rapidly growing area with significant potential for advancing our understanding of biology and disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.